Diethyl 2-chloro-3-oxosuccinate

Catalog No.
S728982
CAS No.
34034-87-2
M.F
C8H11ClO5
M. Wt
222.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-chloro-3-oxosuccinate

CAS Number

34034-87-2

Product Name

Diethyl 2-chloro-3-oxosuccinate

IUPAC Name

diethyl 2-chloro-3-oxobutanedioate

Molecular Formula

C8H11ClO5

Molecular Weight

222.62 g/mol

InChI

InChI=1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3

InChI Key

JNQWFLVFHCCWPV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C(=O)OCC)Cl

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)Cl

Organic Synthesis:

Diethyl 2-chloro-3-oxosuccinate serves as a versatile building block in organic synthesis due to its reactive properties. Researchers utilize it in the preparation of various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocycles play crucial roles in numerous pharmaceuticals and functional materials [].

Studies of Enzyme Activity:

This compound finds application in studies investigating the activity of specific enzymes, particularly those involved in amino acid metabolism. Researchers can employ it as a substrate to analyze the enzyme's ability to break down or convert the molecule []. This information can be valuable in understanding metabolic pathways and potential drug development.

Research on Antibacterial Activity:

Limited studies have explored the potential antibacterial properties of diethyl 2-chloro-3-oxosuccinate. However, some research suggests it may exhibit moderate activity against certain bacterial strains []. Further investigation is necessary to understand its efficacy and potential mechanisms of action.

Exploration in Polymer Chemistry:

Preliminary research suggests that diethyl 2-chloro-3-oxosuccinate could be incorporated into the synthesis of specific polymers. Studies have shown its potential role in the creation of polyesters with unique properties []. However, this area requires further exploration to understand its full potential applications.

Diethyl 2-chloro-3-oxosuccinate is an organic compound with the molecular formula C₈H₁₁ClO₅ and a molecular weight of approximately 222.62 g/mol. It is characterized by the presence of a chloro group and a keto group within a succinate framework, which contributes to its reactivity and potential applications in organic synthesis. The compound is recognized for its harmful effects upon ingestion or skin contact, indicating that it requires careful handling in laboratory settings .

Diethyl 2-chloro-3-oxosuccinate can potentially exhibit the following hazards:

  • Skin and eye irritant: The ester functionality and the presence of chlorine can cause irritation upon contact [].
  • Moderate toxicity: Information on specific toxicity data is limited, but it is recommended to handle the compound with appropriate personal protective equipment (PPE) [].
Typical of compounds containing both carbonyl and halogen functionalities. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Condensation Reactions: The keto group allows for condensation with amines or alcohols, leading to the formation of amides or esters.
  • Hydrolysis: In the presence of water, the compound can undergo hydrolysis to yield diethyl succinate and hydrochloric acid.

These reactions underscore its utility as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

The biological activity of diethyl 2-chloro-3-oxosuccinate has been explored in various studies. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies suggest that compounds derived from diethyl 2-chloro-3-oxosuccinate exhibit antimicrobial properties against specific pathogens.
  • Enzyme Inhibitors: The compound may interact with enzymes involved in metabolic pathways, potentially serving as a lead compound for drug development.

Several methods exist for synthesizing diethyl 2-chloro-3-oxosuccinate:

  • Chlorination of Diethyl Succinate: Diethyl succinate can be chlorinated using thionyl chloride or phosphorus pentachloride, resulting in the formation of diethyl 2-chloro-3-oxosuccinate.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving suitable precursors that introduce both the chloro and keto functionalities.

These methods highlight the versatility of diethyl 2-chloro-3-oxosuccinate as a synthetic intermediate .

Diethyl 2-chloro-3-oxosuccinate finds applications primarily in:

  • Organic Synthesis: Serving as an intermediate for synthesizing various bioactive molecules.
  • Pharmaceutical Industry: Potentially used in developing new drugs due to its biological activity.
  • Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals or pesticides.

The compound's unique structure allows it to participate in diverse chemical transformations, making it valuable in multiple fields .

Interaction studies of diethyl 2-chloro-3-oxosuccinate have focused on its reactivity with biological molecules such as proteins and nucleic acids. Research indicates that:

  • It may form adducts with amino acids, impacting protein function.
  • Its interactions with nucleic acids could influence gene expression or replication processes.

These interactions necessitate further investigation to understand their implications for toxicity and therapeutic applications .

Diethyl 2-chloro-3-oxosuccinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diethyl SuccinateNo chloro or keto groupMore stable; less reactive
Methyl 2-chloroacrylateContains vinyl groupMore reactive due to double bond
Ethyl 2-bromoacrylateBromine instead of chlorineDifferent halogen affects reactivity
Diethyl MalonateNo chloro group; similar esterLess toxic; broader applications

Diethyl 2-chloro-3-oxosuccinate's unique combination of a chloro substituent and a keto group distinguishes it from these similar compounds, enhancing its reactivity and potential applications in organic synthesis .

The development and characterization of diethyl 2-chloro-3-oxosuccinate emerged from the broader exploration of substituted succinate derivatives in mid-20th century organic chemistry research. According to chemical database records, the compound was first formally catalogued in chemical registries in 2006, with its initial creation date recorded as October 26, 2006, in the PubChem database. However, this cataloguing date reflects the systematic documentation of the compound rather than its initial discovery, as the underlying synthetic methodologies for preparing such chlorinated keto-esters were established earlier in the development of organic synthetic chemistry.

The compound's recognition and systematic study coincided with the growing interest in functionalized malonate and succinate derivatives as versatile synthetic intermediates. The development of reliable synthetic routes to diethyl 2-chloro-3-oxosuccinate became particularly important as researchers recognized its potential applications in heterocycle synthesis and pharmaceutical intermediate preparation. The most recent modifications to the compound's chemical profile occurred in May 2025, indicating ongoing research interest and refinement of its characterization data.

The synthetic methodology for preparing diethyl 2-chloro-3-oxosuccinate was established through the condensation reaction between ethyl chloroacetate and diethyl oxalate, a process that exemplifies the strategic combination of simple starting materials to generate complex, multifunctional products. This synthetic approach demonstrates the evolution of organic synthesis methodology from simple functional group transformations to more sophisticated multi-component reactions that generate architecturally complex molecules in fewer synthetic steps.

Nomenclature and Structural Identification

Diethyl 2-chloro-3-oxosuccinate possesses a well-defined nomenclature system that reflects its structural complexity and functional group arrangement. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 2-chloro-3-oxosuccinate, which systematically describes the substitution pattern and functional groups present in the molecule. This nomenclature clearly indicates the presence of two ethyl ester groups attached to a succinate backbone that bears a chlorine substituent at the 2-position and a ketone functionality at the 3-position.

The compound is registered under Chemical Abstracts Service (CAS) number 34034-87-2, providing a unique identifier for regulatory and commercial purposes. Additional identifiers include the European Community number 672-060-1 and the DSSTox Substance ID DTXSID60451317, reflecting its recognition across multiple international chemical databases and regulatory frameworks.

PropertyValueReference
Molecular FormulaC₈H₁₁ClO₅
Molecular Weight222.62-222.63 g/mol
CAS Number34034-87-2
InChI KeyJNQWFLVFHCCWPV-UHFFFAOYSA-N
Boiling Point271.2±30.0 °C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point108.2±23.6 °C

The structural identification of diethyl 2-chloro-3-oxosuccinate reveals a molecule with significant conformational flexibility due to the presence of multiple rotatable bonds within the ethyl ester groups and the central carbon chain. The InChI (International Chemical Identifier) code 1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 provides a standardized representation of the molecular connectivity.

The compound exhibits numerous synonymous names in chemical literature, including Diethyl Chlorooxalacetate, 2-Chloro-3-oxo-succinic acid diethyl ester, Diethyl 2-chloro-3-oxobutanedioate, and Butanedioic acid, chlorooxo-, diethyl ester. These alternative nomenclatures reflect different approaches to naming the compound based on its structural features and functional group priorities, demonstrating the complexity inherent in systematic chemical nomenclature for multifunctional molecules.

Significance in Organic Synthesis

Diethyl 2-chloro-3-oxosuccinate occupies a prominent position in contemporary organic synthesis due to its exceptional versatility as a synthetic building block. The compound's significance stems from its unique combination of reactive functional groups, which enables participation in diverse chemical transformations including nucleophilic substitution reactions, condensation processes, and cyclization reactions that lead to heterocyclic product formation.

The synthetic utility of diethyl 2-chloro-3-oxosuccinate is exemplified by its role in the preparation of various heterocyclic compounds, which are fundamental structural motifs in pharmaceuticals and functional materials. Research has demonstrated that the compound serves as an effective intermediate in the synthesis of nitrogen-containing heterocycles, where the chloro substituent can undergo nucleophilic displacement while the keto functionality participates in cyclization reactions. This dual reactivity pattern makes the compound particularly valuable for constructing complex ring systems that would be difficult to access through alternative synthetic routes.

The compound's significance extends to enzyme studies, where researchers utilize it as a substrate to investigate the activity of specific enzymes involved in amino acid metabolism. This application demonstrates the compound's utility beyond traditional synthetic chemistry, highlighting its relevance in biochemical research and metabolic pathway elucidation. The ability to serve as an enzyme substrate reflects the compound's structural similarity to naturally occurring metabolites, making it a valuable tool for probing biological systems.

In the realm of pharmaceutical synthesis, diethyl 2-chloro-3-oxosuccinate has found applications as an intermediate in the development of anti-inflammatory and analgesic drugs. The compound's structural features enable the introduction of specific functional groups that are crucial for biological activity, demonstrating its importance in medicinal chemistry research. The strategic placement of the chloro and keto groups provides opportunities for selective functionalization that can lead to bioactive compounds with desired pharmacological properties.

The preparative chemistry of diethyl 2-chloro-3-oxosuccinate involves a well-established synthetic protocol utilizing sodium tert-butoxide as a base in tetrahydrofuran solvent at reduced temperature. The reaction proceeds through the condensation of ethyl chloroacetate with diethyl oxalate, yielding the target compound in 71% yield under optimized conditions. This synthetic approach demonstrates excellent reproducibility and scalability, making it suitable for both research-scale preparations and potential industrial applications.

Synthetic ParameterOptimized ConditionResult
BaseSodium tert-butoxide (1.0 mol)Effective deprotonation
SolventTetrahydrofuran (1 L)Optimal solubility
Temperature0°C initiallyControlled reaction rate
Yield71% (157.6 g from 1.0 mol starting material)High efficiency
PurificationDistillation (110-140°C, 10 torr)Clean product isolation

The mechanistic understanding of diethyl 2-chloro-3-oxosuccinate synthesis involves the initial formation of an enolate anion from ethyl chloroacetate through deprotonation by sodium tert-butoxide, followed by nucleophilic attack on the electrophilic carbonyl carbon of diethyl oxalate. This mechanism exemplifies the fundamental principles of carbanion chemistry and demonstrates how strategic use of protecting groups and reaction conditions can lead to selective bond formation in complex molecular systems.

The compound's applications in polymer chemistry represent another dimension of its synthetic significance. Research has explored its potential incorporation into specialty polymer synthesis, where it can contribute to materials with enhanced durability and chemical resistance. This application area highlights the compound's versatility beyond traditional small-molecule synthesis, demonstrating its relevance in materials science and advanced polymer design.

Classical Condensation Reactions

Ethyl Chloroacetate and Diethyl Oxalate Route

The most well-established synthetic route for diethyl 2-chloro-3-oxosuccinate involves the condensation reaction between ethyl chloroacetate and diethyl oxalate [1]. This classical approach represents a mixed Claisen condensation where diethyl oxalate serves as the electrophilic acceptor component due to its inability to form an enolate ion, while ethyl chloroacetate acts as the nucleophilic donor [2].

The optimized procedure employs sodium tert-butoxide as the base in tetrahydrofuran at 0°C [1]. The reaction mechanism proceeds through the formation of an enolate ion from ethyl chloroacetate, which subsequently attacks one of the electrophilic carbonyl carbons of diethyl oxalate [2]. The condensation reaction yields 71% of the desired product when conducted under controlled temperature conditions, with the reaction mixture maintained at 0°C during the initial addition phase followed by overnight stirring at room temperature [1].

ReagentEquivalentsFunction
Ethyl chloroacetate1.0Nucleophilic donor
Diethyl oxalate1.0Electrophilic acceptor
Sodium tert-butoxide1.0Base catalyst

The reaction workup involves acidification with aqueous hydrochloric acid followed by extraction with dichloromethane [1]. The crude product requires distillation under reduced pressure at 110-140°C and 10 torr to obtain pure diethyl 2-chloro-3-oxosuccinate [1].

An alternative procedure utilizes sodium metal dissolved in ethanol, where ethyl oxalate is added to the sodium ethoxide solution at 0-5°C, followed by dropwise addition of ethyl chloroacetate over a 2-hour period [3]. This method requires extended reaction time of 24 hours and produces similar condensation products, though specific yield data for this variant has not been extensively documented [3].

Alkali Metal Alkoxide-Mediated Procedures

Various alkali metal alkoxides have been investigated for the synthesis of diethyl 2-chloro-3-oxosuccinate, with sodium and potassium derivatives showing particular promise [4]. These bases function through the formation of stable alkoxide solutions that facilitate the mixed Claisen condensation reaction [4].

Sodium ethoxide represents the most commonly employed alkali metal alkoxide for this transformation [3]. The base is typically generated in situ through the reaction of sodium metal with absolute ethanol under inert atmosphere conditions [3]. The resulting sodium ethoxide solution provides sufficient basicity to deprotonate the methyl group of ethyl chloroacetate while maintaining compatibility with the reaction medium [4].

Potassium alkoxides have also been utilized, though their higher reactivity requires more careful temperature control to prevent side reactions [4]. The increased basicity of potassium alkoxides compared to their sodium analogs can lead to competitive deprotonation reactions and reduced selectivity [5].

Base SystemTemperature RangeSolventAdvantagesLimitations
Sodium tert-butoxide0°C to room temperatureTetrahydrofuranHigh yield (71%), good selectivityRequires anhydrous conditions
Sodium ethoxide0-5°CEthanolEconomical, straightforwardLonger reaction time required
Potassium alkoxidesVariableEthanolHigh reactivityTemperature sensitivity

Modern Catalytic Approaches

While classical condensation methods remain the primary synthetic routes for diethyl 2-chloro-3-oxosuccinate, emerging catalytic methodologies offer potential improvements in selectivity and environmental impact [6]. Transition metal-catalyzed condensation reactions have shown promise for related succinate derivatives, suggesting possible applications to chlorinated analogs [6].

Nickel-catalyzed Claisen condensation reactions have demonstrated effectiveness for similar β-ketoester formations [6]. These systems typically employ nickel complexes with supporting ligands such as terpyridine in the presence of manganese and lithium chloride [6]. The catalytic approach offers potential advantages in terms of milder reaction conditions and improved functional group tolerance [7].

Heterogeneous catalysis represents another emerging area of interest for condensation reactions [7]. These systems offer benefits including easier product separation, catalyst recyclability, and reduced environmental impact compared to homogeneous base-catalyzed procedures [7]. However, specific applications to diethyl 2-chloro-3-oxosuccinate synthesis remain underexplored in the current literature [7].

Lewis acid catalysis has found application in various carbonyl condensation reactions, with aluminum, boron, and titanium-based catalysts showing particular promise [8]. These catalysts operate through coordination to carbonyl oxygen atoms, increasing electrophilicity and facilitating nucleophilic attack [8]. While not extensively studied for the specific synthesis of diethyl 2-chloro-3-oxosuccinate, Lewis acid catalysis offers potential for developing alternative synthetic methodologies [8].

Solvent Systems and Reaction Optimization

The choice of solvent system plays a crucial role in optimizing the synthesis of diethyl 2-chloro-3-oxosuccinate [9]. Tetrahydrofuran has emerged as the preferred solvent for the sodium tert-butoxide-mediated condensation, providing excellent solubility for both reactants and base while maintaining stability under the reaction conditions [1].

Ethanol serves as the traditional solvent for alkali metal-mediated procedures, particularly when sodium ethoxide is employed as the base [3]. The protic nature of ethanol facilitates the in situ generation of sodium ethoxide while providing a suitable medium for the subsequent condensation reaction [3]. However, ethanol systems typically require longer reaction times and may exhibit lower yields compared to tetrahydrofuran-based procedures [9].

SolventBoiling PointPolarityAdvantagesDisadvantages
Tetrahydrofuran66°CModerateHigh yields, good reactant solubilityPeroxide formation risk, requires dry conditions
Ethanol78°CHighIn situ base generation, economicalLonger reaction times, potential side reactions
Acetonitrile82°CHighLower toxicity than dimethylformamideLess common for this reaction
Dichloromethane40°CLowGood for extractionsNot optimal for base-mediated reactions

Alternative solvents including acetonitrile and dimethylformamide have been investigated for related condensation reactions [9]. Acetonitrile offers advantages as a polar aprotic solvent with lower toxicity compared to dimethylformamide, making it an attractive option for environmentally conscious synthesis [9]. However, limited literature exists specifically addressing these solvents for diethyl 2-chloro-3-oxosuccinate preparation [9].

The reaction concentration significantly impacts both yield and reaction rate [10]. Moderate dilution conditions, typically 1 molar in tetrahydrofuran, provide optimal balance between reaction efficiency and practical handling [1]. Higher concentrations may lead to increased side reactions, while excessive dilution results in reduced reaction rates [10].

Temperature control represents another critical optimization parameter [10]. The standard protocol maintains 0°C during the initial addition phase to minimize side reactions, followed by warming to room temperature for completion [1]. Higher temperatures can accelerate the reaction but may compromise selectivity, while lower temperatures may result in incomplete conversion [10].

Yield Enhancement Strategies

Several strategies have been developed to maximize yields in the synthesis of diethyl 2-chloro-3-oxosuccinate [11]. Order of addition plays a critical role, with the preferred method involving dropwise addition of the mixed ethyl chloroacetate and diethyl oxalate to the pre-formed base solution [1]. This approach minimizes competing side reactions and ensures proper stoichiometric control [11].

Reaction time optimization has demonstrated significant impact on product yield [11]. The standard overnight reaction period (12-16 hours) ensures complete conversion while preventing degradation of the product [1]. Shorter reaction times may result in incomplete conversion, while extended periods can lead to product decomposition or unwanted side reactions [11].

Moisture exclusion represents a fundamental requirement for yield optimization [1]. The use of anhydrous solvents and inert atmosphere conditions prevents hydrolysis of reactive intermediates and maintains base activity throughout the reaction [1]. Rigorous drying of glassware and reagents is essential for achieving optimal yields [1].

ParameterOptimal ConditionYield ImpactMechanistic Rationale
Temperature0°C → room temperatureHighMinimizes side reactions while ensuring completion
Reaction time12-16 hoursModerateAllows complete conversion without degradation
Order of additionReagents to baseHighControls stoichiometry and minimizes side reactions
AtmosphereInert (nitrogen/argon)HighPrevents moisture interference and oxidation

Workup procedures significantly influence final yields [1]. Proper acidification with aqueous hydrochloric acid ensures complete protonation of the product while facilitating separation from water-soluble byproducts [1]. The extraction with dichloromethane provides efficient recovery of the organic product, and subsequent drying over anhydrous sodium sulfate removes trace water that could interfere with purification [1].

Purification methodology affects both yield and purity of the final product [1]. Vacuum distillation at reduced pressure (10 torr) and moderate temperature (110-140°C) provides effective purification while minimizing thermal decomposition [1]. Alternative purification methods including column chromatography may offer improved selectivity for certain applications [1].

Comparative Analysis of Synthetic Pathways

The evaluation of different synthetic approaches for diethyl 2-chloro-3-oxosuccinate reveals distinct advantages and limitations for each methodology [1] [3]. The sodium tert-butoxide/tetrahydrofuran system represents the most reliable and highest-yielding approach, consistently delivering 71% yield under optimized conditions [1].

The sodium ethoxide/ethanol method offers economic advantages through the use of less expensive reagents and simpler experimental setup [3]. However, this approach typically requires extended reaction times and may exhibit lower overall efficiency [3]. The formation of sodium ethoxide in situ from sodium metal and ethanol provides cost benefits but introduces additional safety considerations related to hydrogen gas evolution [3].

Synthetic RouteYieldReaction TimeCostScalabilityEnvironmental Impact
NaOtBu/THF71%OvernightModerateGoodModerate
Na/EtOHVariable24 hoursLowModerateLow
Catalytic methodsNot establishedVariableHighUnknownPotentially low

Emerging catalytic approaches, while not yet fully developed for this specific substrate, offer potential advantages in terms of functional group tolerance and environmental sustainability [6] [7]. Nickel-catalyzed condensation reactions demonstrate the feasibility of transition metal catalysis for related transformations [6]. However, the development of catalytic methods specifically for diethyl 2-chloro-3-oxosuccinate synthesis requires further investigation [6].

The scalability assessment reveals that the sodium tert-butoxide method offers the best combination of yield, reproducibility, and ease of scale-up [1]. The well-documented procedure and consistent results make this approach suitable for both laboratory and potential industrial applications [1]. The sodium ethoxide method, while economically attractive, may present challenges for large-scale implementation due to safety concerns associated with sodium metal handling [3].

Environmental considerations favor the development of catalytic alternatives that minimize waste generation and reduce the use of stoichiometric bases [7]. However, until such methods are fully developed and validated, the classical condensation approaches remain the most practical options for diethyl 2-chloro-3-oxosuccinate synthesis [1] [3].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types